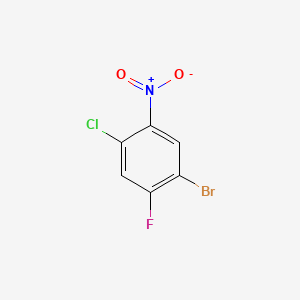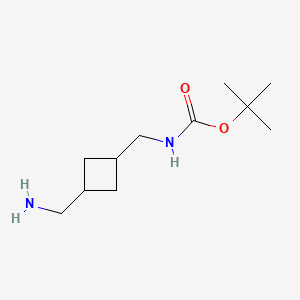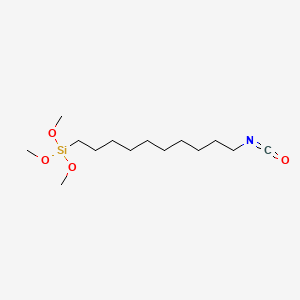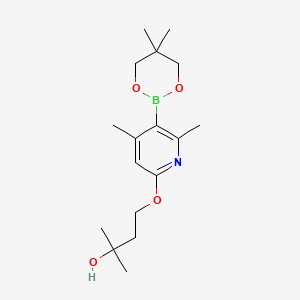
1,12-DODECANE-D24-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-DODECANE-D24-DIOL, also known as dodecamethylene glycol, is a long-chain diol with the molecular formula C₁₂H₂₄D₂₄O₂. This compound is characterized by its two hydroxyl groups located at the terminal positions of a twelve-carbon aliphatic chain. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
1,12-DODECANE-D24-DIOL can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF) solvent . Another method involves the catalytic hydrogenation of dodecanedioic acid esters. Industrial production often employs high-pressure hydrogenation processes to achieve high yields and purity .
Chemical Reactions Analysis
1,12-DODECANE-D24-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form dodecane by using strong reducing agents.
Scientific Research Applications
1,12-DODECANE-D24-DIOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,12-DODECANE-D24-DIOL primarily involves its ability to undergo various chemical transformations due to the presence of terminal hydroxyl groups. These hydroxyl groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparison with Similar Compounds
1,12-DODECANE-D24-DIOL can be compared with other long-chain diols such as:
1,10-Decanediol: Similar in structure but with a shorter carbon chain, leading to different physical properties and applications.
1,16-Hexadecanediol: Has a longer carbon chain, which affects its melting point and solubility.
1,8-Octanediol: With an even shorter chain, it exhibits different reactivity and is used in different industrial applications.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between flexibility and chemical reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
1219802-88-6 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
226.484 |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriododecane-1,12-diol |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
GHLKSLMMWAKNBM-JFPVQUMHSA-N |
SMILES |
C(CCCCCCO)CCCCCO |
Synonyms |
1,12-DODECANE-D24-DIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B595964.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)







